molecular formula C11H11NO2 B14434374 2-(dimethylamino)-1H-indene-1,3(2H)-dione CAS No. 78400-37-0

2-(dimethylamino)-1H-indene-1,3(2H)-dione

Katalognummer: B14434374
CAS-Nummer: 78400-37-0
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: BDOPXNAHBCGZAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(dimethylamino)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core substituted with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with dimethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between indene and dimethylamine, resulting in the formation of the desired compound. The reaction conditions often include a controlled temperature and the use of solvents to ensure the proper formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2-(dimethylamino)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield indene dione derivatives, while substitution reactions can produce a variety of substituted indene compounds .

Wissenschaftliche Forschungsanwendungen

2-(dimethylamino)-1H-indene-1,3(2H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(dimethylamino)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(dimethylamino)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

78400-37-0

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

2-(dimethylamino)indene-1,3-dione

InChI

InChI=1S/C11H11NO2/c1-12(2)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,9H,1-2H3

InChI-Schlüssel

BDOPXNAHBCGZAR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.